molecular formula C7H11F3N4O2 B2907616 (3R,4R)-3-Azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid CAS No. 2219369-00-1

(3R,4R)-3-Azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid

Cat. No.: B2907616
CAS No.: 2219369-00-1
M. Wt: 240.186
InChI Key: VWCDWIUDSNQLCE-JBUOLDKXSA-N
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Description

(3R,4R)-3-Azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid: is a specialized chemical compound characterized by its unique structure, which includes a pyrrolidine ring with azido and methyl groups, as well as a trifluoroacetic acid moiety

Properties

IUPAC Name

(3R,4R)-3-azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.C2HF3O2/c1-4-2-7-3-5(4)8-9-6;3-2(4,5)1(6)7/h4-5,7H,2-3H2,1H3;(H,6,7)/t4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCDWIUDSNQLCE-JBUOLDKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1N=[N+]=[N-].C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@@H]1N=[N+]=[N-].C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-3-Azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid typically involves multiple steps, starting with the construction of the pyrrolidine ring. One common approach is the cyclization of amino alcohols followed by azidation and subsequent trifluoroacetylation. The reaction conditions often require careful control of temperature, pressure, and the use of specific catalysts to ensure the desired stereochemistry.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, large-scale distillation techniques, and advanced purification methods to ensure the compound meets quality standards.

Chemical Reactions Analysis

(3R,4R)-3-Azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid: undergoes various types of chemical reactions, including:

  • Oxidation: The azido group can be oxidized to form nitroso or nitro derivatives.

  • Reduction: The azido group can be reduced to an amine.

  • Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

  • Trifluoroacetylation: The compound can react with trifluoroacetic anhydride to form the trifluoroacetic acid derivative.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or ozone.

  • Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Using nucleophiles such as alkyl halides in the presence of a base.

  • Trifluoroacetylation: Using trifluoroacetic anhydride in the presence of a base.

Major Products Formed:

  • Nitroso or nitro derivatives from oxidation.

  • Amines from reduction.

  • Substituted pyrrolidines from nucleophilic substitution.

  • Trifluoroacetylated derivatives from trifluoroacetylation.

Scientific Research Applications

(3R,4R)-3-Azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid: has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of biological systems, particularly in the modification of biomolecules.

  • Medicine: Investigated for its potential therapeutic properties, such as in drug discovery and development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3R,4R)-3-Azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The azido group can act as a bioisostere for other functional groups, influencing the biological activity of the compound. The trifluoroacetic acid moiety can enhance the compound's stability and binding affinity to target proteins.

Comparison with Similar Compounds

(3R,4R)-3-Azido-4-methylpyrrolidine;2,2,2-trifluoroacetic acid: can be compared with other similar compounds, such as:

  • 3-Azido-4-methylpyrrolidine: Lacks the trifluoroacetic acid moiety.

  • 4-Methylpyrrolidine: Does not contain the azido group.

  • Trifluoroacetic acid derivatives: Do not have the pyrrolidine ring.

The uniqueness of this compound lies in its combination of the pyrrolidine ring, azido group, and trifluoroacetic acid moiety, which provides distinct chemical and biological properties.

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